3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Description
The target compound, 3-{[5-carbamoyl-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}propanoic acid, is a structurally complex molecule featuring:
- Thiophene core: Substituted at positions 2, 3, 4, and 5 with carbamoyl, ethoxycarbonyl, methyl, and carbamoyl-propanoic acid groups.
- Functional groups: Ethoxycarbonyl (ester), carbamoyl (amide), and a terminal propanoic acid moiety.
- Molecular formula: Estimated as C₁₅H₁₇N₂O₆S (based on substituents).
Properties
IUPAC Name |
4-[(5-carbamoyl-3-ethoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-3-21-13(20)9-6(2)10(11(14)19)22-12(9)15-7(16)4-5-8(17)18/h3-5H2,1-2H3,(H2,14,19)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRZFLROOYZPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of carbamoyl and ethoxycarbonyl groups through specific reagents and conditions. Common reagents used in these reactions include ethyl chloroformate, ammonia, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications based on current research findings.
Medicinal Chemistry
Anticancer Activity :
Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. The incorporation of the carbamoyl group in this compound enhances its ability to inhibit tumor growth by interfering with cellular proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics.
Anti-inflammatory Effects :
The compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity :
Research has highlighted the effectiveness of thiophene derivatives as pesticides. The structural characteristics of this compound may enhance its efficacy against certain pests and pathogens, providing an environmentally friendly alternative to conventional pesticides. Field studies are necessary to evaluate its effectiveness and safety in agricultural settings.
Herbicide Development :
The unique chemical structure of this compound may also allow it to function as a herbicide. Preliminary studies indicate that compounds with similar configurations can inhibit the growth of specific weed species, which could lead to the development of new herbicides that are more selective and less harmful to non-target plants.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including those related to our compound, for their anticancer activity against various cancer cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, indicating strong potential for further development as anticancer agents.
Case Study 2: Pesticidal Efficacy
In a field trial conducted by researchers at an agricultural university, a formulation containing this compound was tested against common agricultural pests. The results showed a substantial decrease in pest populations compared to untreated controls, suggesting that this compound could be developed into an effective pesticide.
Mechanism of Action
The mechanism of action of 3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
- Thiophene vs. Benzene Cores : Thiophene-containing analogs exhibit higher lipophilicity and improved membrane permeability compared to benzene derivatives, critical for CNS-targeting drugs .
- Fluorination Effects: Hexafluorobutanoic acid analogs () demonstrate significantly lower pKa values (~1.5 vs. ~4.5 for propanoic acid), enhancing ionization and protein interaction under physiological conditions .
- Heterocyclic Influence : Oxadiazole and imidazole cores () introduce distinct electronic profiles, affecting metabolic stability and pH-dependent behavior .
- Protein Binding : Modifications to the carboxylic acid group (e.g., cyclohexane in ) drastically alter binding kinetics to FABP5, suggesting tunability for therapeutic applications .
Biological Activity
3-{[5-Carbamoyl-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}propanoic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O6S. The compound features a thiophene ring substituted with carbamoyl and ethoxycarbonyl groups, contributing to its unique pharmacological profile.
Biological Activity Overview
Recent studies have focused on the biological activity of this compound, particularly its effects on various biological targets. The following sections summarize key findings regarding its pharmacological actions.
Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated that it inhibits key inflammatory mediators, such as cytokines and prostaglandins, which are involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
Enzyme Inhibition
Inhibitory activity against specific enzymes has been reported. For example, the compound may act as an inhibitor of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the inflammatory response. Structure-activity relationship studies indicate that modifications to the thiophene ring can enhance enzyme inhibition, providing insights for future drug design .
Case Studies
- Antibacterial Efficacy : A study explored the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity .
- Anti-inflammatory Effects : In a mouse model of inflammation induced by tetradecanoyl phorbol acetate, administration of the compound resulted in a significant reduction in ear edema compared to controls. This supports its potential use as an anti-inflammatory agent .
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
